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molecular formula C11H11BrO3 B8758113 Methyl 2-((4-bromophenyl)(hydroxy)methyl)acrylate

Methyl 2-((4-bromophenyl)(hydroxy)methyl)acrylate

Cat. No. B8758113
M. Wt: 271.11 g/mol
InChI Key: MWGGZHVZWMWMRW-UHFFFAOYSA-N
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Patent
US07960552B2

Procedure details

A solution of 2.46 g (13.3 mmol) of 4-bromobenzaldehyde, 1.0 mL (11.1 mmol) of methyl acrylate and 125 mg (1.11 mmol) of 1,4-diazobicyclo[2.2.2]octane in 5 mL MeOH was stirred at ambient temperature for 46 hr. The solvent was evaporated and the residue taken up in EtOAc. The organics were washed with 0.5 N HCl (aq), then with brine, and concentrated. The residue was purified by silica gel chromatography (120 g of silica gel eluting with 0-30% EtOAc in hexanes over 45 minutes) to give 1.42 g (40%) of methyl 2-[(4-bromophenyl)(hydroxy)methyl]-2-propenoate as a clear oil. 1H NMR (400 MHz, CDCl3): δ 7.47 (d, J=2 Hz, 2H), 7.27 (d, J=2 Hz, 2H), 6.33 (s, 1H), 5.82 (s, 1H), 5.51 (d, J=5 Hz, 1H), 3.72 (s, 3H), 3.07 (d, J=5 Hz, 1H). ESI-LCMS m/z 293 (M+Na)+.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12].C1N2CCN(CC2)C1>CO>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([OH:7])[C:11](=[CH2:12])[C:10]([O:14][CH3:15])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
125 mg
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
The organics were washed with 0.5 N HCl (aq)
CONCENTRATION
Type
CONCENTRATION
Details
with brine, and concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (120 g of silica gel eluting with 0-30% EtOAc in hexanes over 45 minutes)
Duration
45 min

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(C(=O)OC)=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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